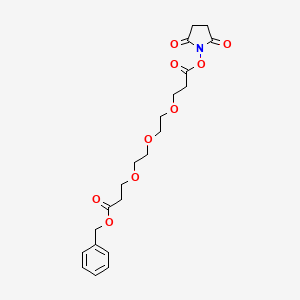
Bibx 1382 dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIBX 1382 dihydrochloride is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is known for its high specificity, with an IC50 value of 3 nM for EGFR and significantly lower potency against other related tyrosine kinases
Mechanism of Action
Target of Action
Bibx 1382 dihydrochloride is a potent, selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase . The EGFR is a cell surface protein that binds to the epidermal growth factor, triggering a series of reactions that lead to cell proliferation, differentiation, and survival .
Mode of Action
this compound interacts with the EGFR tyrosine kinase by binding to its active site, thereby inhibiting its activity . This inhibition prevents the phosphorylation of the receptor, a key step in the activation of the downstream signaling pathways .
Biochemical Pathways
The primary pathway affected by this compound is the EGFR signaling pathway. By inhibiting the EGFR tyrosine kinase, this compound disrupts the activation of several downstream signaling pathways, including the PI3K/Akt and MAPK pathways . These pathways are involved in cell proliferation, survival, and differentiation .
Pharmacokinetics
The oral administration route suggests that the compound has sufficient bioavailability to exert its effects after being absorbed in the gastrointestinal tract .
Result of Action
The inhibition of EGFR tyrosine kinase by this compound leads to a decrease in cell proliferation and survival . In preclinical studies, it has been shown to inhibit the growth of established human xenografts in athymic mice .
Biochemical Analysis
Biochemical Properties
Bibx 1382 Dihydrochloride interacts with the EGFR tyrosine kinase, a member of the ErbB kinase family . By inhibiting this enzyme, it affects the biochemical reactions that allow viruses to enter host cells .
Cellular Effects
This compound influences cell function by inhibiting the EGFR tyrosine kinase . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with the EGFR tyrosine kinase . It exerts its effects at the molecular level by inhibiting this enzyme, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
Its ability to inhibit EGFR tyrosine kinase suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its potent inhibition of EGFR tyrosine kinase suggests that it may have significant effects even at low doses .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the EGFR tyrosine kinase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Its interaction with the EGFR tyrosine kinase suggests that it may be transported to sites where this enzyme is active .
Subcellular Localization
Its interaction with the EGFR tyrosine kinase suggests that it may be localized to areas where this enzyme is active .
Preparation Methods
The synthesis of BIBX 1382 dihydrochloride involves multiple steps, starting with the preparation of the core pyrimidopyrimidine structure. The synthetic route typically includes:
Step 1: Formation of the pyrimidopyrimidine core through a series of condensation reactions.
Step 2: Introduction of the 3-chloro-4-fluorophenyl group via nucleophilic substitution.
Step 3: Attachment of the 1-methyl-4-piperidinyl group through amination reactions.
Step 4: Final purification and conversion to the dihydrochloride salt form
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
BIBX 1382 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering its biological activity.
Substitution: Nucleophilic substitution reactions are used in its synthesis, particularly for introducing the 3-chloro-4-fluorophenyl group
Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and catalysts. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.
Scientific Research Applications
BIBX 1382 dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of EGFR and related kinases.
Medicine: Explored as a therapeutic agent for cancer treatment due to its ability to inhibit EGFR, which is often overexpressed in various cancers
Industry: Utilized in the development of new therapeutic agents and in the study of virus-host interactions.
Comparison with Similar Compounds
BIBX 1382 dihydrochloride is unique in its high selectivity for EGFR compared to other similar compounds. Some similar compounds include:
Gefitinib: Another EGFR inhibitor with a different chemical structure and slightly different selectivity profile.
Erlotinib: An EGFR inhibitor used in cancer therapy, with a broader range of kinase inhibition.
Afatinib: A covalent EGFR inhibitor with irreversible binding properties
Compared to these compounds, this compound offers a higher degree of selectivity for EGFR, making it a valuable tool for studying EGFR-specific pathways and developing targeted therapies.
Properties
IUPAC Name |
4-N-(3-chloro-4-fluorophenyl)-6-N-(1-methylpiperidin-4-yl)pyrimido[5,4-d]pyrimidine-4,6-diamine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN7.2ClH/c1-27-6-4-11(5-7-27)25-18-21-9-15-16(26-18)17(23-10-22-15)24-12-2-3-14(20)13(19)8-12;;/h2-3,8-11H,4-7H2,1H3,(H,21,25,26)(H,22,23,24);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXGEKWBTCMDAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=NC=C3C(=N2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3FN7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046307 |
Source


|
| Record name | Falnidamol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216920-18-1 |
Source


|
| Record name | Falnidamol dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













